molecular formula C10H7N3O4 B1424179 2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid CAS No. 601494-32-0

2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1424179
M. Wt: 233.18 g/mol
InChI Key: INJFFHQKNQTVIJ-UHFFFAOYSA-N
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Description

This compound likely belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for “2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid” are not available, similar compounds such as 3-Nitrophenylacetic acid are obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone .

Scientific Research Applications

Synthesis and Catalytic Applications

One notable application of compounds related to 2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid involves the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes are synthesized via aryl C–H activation of related ligands, demonstrating potential in asymmetric catalysis due to their chiral structures and ability to facilitate various reactions (Yang et al., 2011).

Hydrolytic Catalysis

Imidazole-4-carbohydroxamic acids, derivatives of imidazolecarboxylic acid, have been explored for their catalytic hydrolysis capabilities. They show promising results in the hydrolysis of p-nitrophenyl acetate, proceeding via the formation and subsequent decomposition of the acetyl hydroxamate intermediate, suggesting applications in enzyme mimetics and industrial catalysis (Kunitake & Horie, 1975).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structural diversity and functional adaptability of imidazole and carboxylic acid-based ligands have led to the development of a variety of metal-organic frameworks and coordination polymers. These materials exhibit potential for gas storage, separation, and catalysis. For instance, a series of coordination polymers synthesized from imidazole-based multi-carboxylate ligands showcase diverse architectures, demonstrating the versatile coordination abilities and potential applications in gas storage and separation (Guo et al., 2013).

Sensing and Detection

Imidazole-based compounds have also found applications in sensing, where they contribute to the development of luminescent sensors for detecting metal ions, organic molecules, and environmental pollutants. For example, metal-organic frameworks with imidazole-containing ligands have been reported to exhibit selective CO2 capture and multiresponsive luminescence sensing capabilities, highlighting their potential in environmental monitoring and pollutant detection (Feng et al., 2019).

properties

IUPAC Name

2-(3-nitrophenyl)-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)8-5-11-9(12-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJFFHQKNQTVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid

CAS RN

601494-32-0
Record name 2-(3-nitrophenyl)-1H-imidazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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